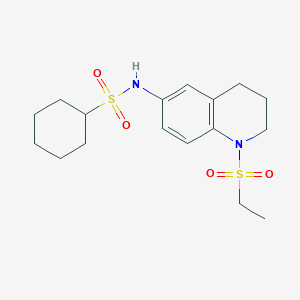
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a complex organic compound, featuring a sulfonyl group attached to a quinoline and a cyclohexane ring. Its intricate structure suggests versatile reactivity and application in various fields, from pharmaceuticals to materials science. This compound’s unique properties arise from the combined effects of its constituent functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide generally involves multi-step organic reactions. A common route could be:
Formation of the tetrahydroquinoline ring: : Cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the ethylsulfonyl group: : Substitution reactions involving ethylsulfonyl chlorides or similar reagents.
Attachment of the cyclohexanesulfonamide: : Coupling reactions facilitated by catalysts or specific solvents.
Industrial Production Methods
In an industrial setting, the synthesis might involve optimized conditions for higher yield and purity. Techniques such as continuous flow chemistry, automated reactors, and greener solvents could be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: : The reduction reactions might target the sulfonyl group or the quinoline ring, leading to various reduced products.
Substitution: : Both electrophilic and nucleophilic substitutions are feasible, depending on the reacting species and conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and sulfones: from oxidation.
Reduced quinolines: from reduction.
Substituted derivatives: at the quinoline or cyclohexane ring from substitution reactions.
科学研究应用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide finds applications in several research areas:
Chemistry: : Investigated for its unique reactivity and potential as a synthetic intermediate.
Biology: : Explored as a potential bioactive molecule, possibly influencing enzymatic pathways or receptor interactions.
Medicine: : Evaluated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Considered for material science applications due to its structural properties, potentially in polymers or coatings.
作用机制
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exerts its effects varies with its application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and quinoline groups are known to bind to active sites or alter protein conformations, influencing biochemical pathways.
相似化合物的比较
Comparison with Other Compounds
Compared to other quinoline or sulfonamide derivatives, this compound stands out due to its dual sulfonyl and cyclohexane structures, which confer unique chemical properties and biological activities.
Similar Compounds
Quinoline derivatives: : Similar in their core structure but lack the sulfonyl modifications.
Sulfonamide derivatives: : Share the sulfonamide functionality but differ in the rest of their molecular architecture.
There you go, a detailed breakdown of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide. Got more specific queries about any of these sections?
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVWVFRIZITOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)
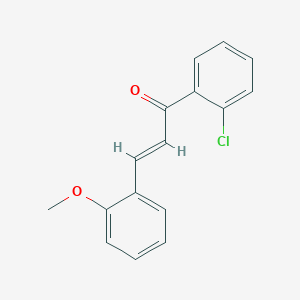
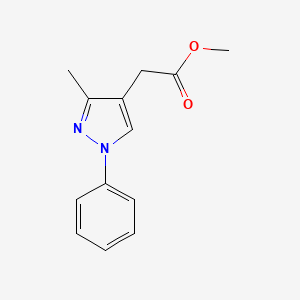

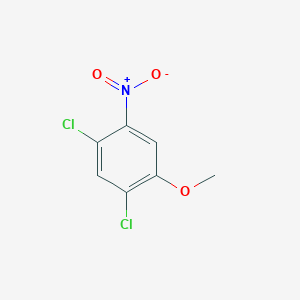
![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)
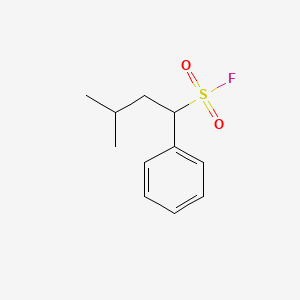
![2-{5-[(prop-2-enamido)methyl]oxolan-3-yl}acetic acid](/img/structure/B2926862.png)
![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)
![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B2926867.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2926868.png)
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B2926869.png)
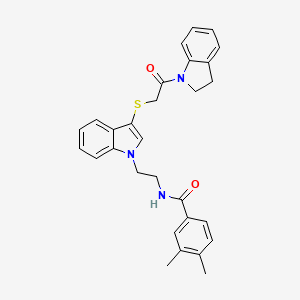
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/new.no-structure.jpg)
